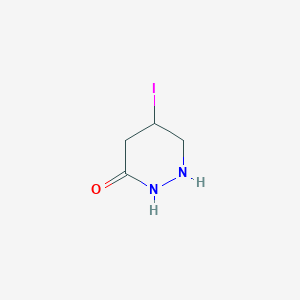
5-Iododiazinan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iododiazinan-3-one: is a heterocyclic organic compound that features an iodine atom attached to a diazinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iododiazinan-3-one typically involves the iodination of diazinan-3-one. One common method includes the reaction of diazinan-3-one with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst like silver nitrate to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize the reaction conditions, such as temperature and pressure, to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iododiazinan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products:
Oxidation: Formation of iodinated oxides.
Reduction: Formation of deiodinated diazinan-3-one.
Substitution: Formation of substituted diazinan-3-one derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Iododiazinan-3-one is used as a building block in organic synthesis. Its iodine atom serves as a versatile functional group for further chemical modifications.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities. Its derivatives may exhibit bioactivity against specific molecular targets.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Iododiazinan-3-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to enzymes or receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
5-Chlorodiazinan-3-one: Similar structure but with a chlorine atom instead of iodine.
5-Bromodiazinan-3-one: Contains a bromine atom in place of iodine.
5-Fluorodiazinan-3-one: Features a fluorine atom instead of iodine.
Uniqueness: 5-Iododiazinan-3-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs
Propriétés
Formule moléculaire |
C4H7IN2O |
|---|---|
Poids moléculaire |
226.02 g/mol |
Nom IUPAC |
5-iododiazinan-3-one |
InChI |
InChI=1S/C4H7IN2O/c5-3-1-4(8)7-6-2-3/h3,6H,1-2H2,(H,7,8) |
Clé InChI |
LFXQJUFAMMNFBN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNNC1=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















